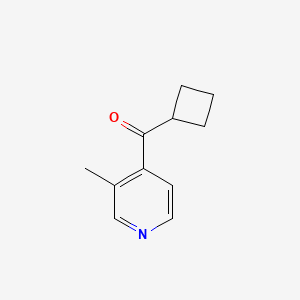

Cyclobutyl(3-methylpyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclobutyl(3-methylpyridin-4-yl)methanone is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is characterized by a cyclobutyl group attached to a 3-methylpyridin-4-yl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-methylpyridin-4-yl)methanone typically involves the reaction of cyclobutanone with 3-methylpyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-methylpyridin-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that Cyclobutyl(3-methylpyridin-4-yl)methanone exhibits potential antimicrobial properties. Preliminary investigations suggest effectiveness against specific bacterial strains, possibly due to the presence of the pyridine ring that may enhance bioactivity through interactions with biological targets such as enzymes or receptors involved in disease processes.

A comparative analysis of related compounds shows that the unique cyclobutyl moiety may contribute to distinct biological activities:

| Compound Name | Structure | Key Features |

|---|---|---|

| Cyclopropyl(3-methylpyridin-4-yl)methanone | Structure | Smaller cyclic structure; may exhibit different reactivity. |

| Cyclohexyl(3-methylpyridin-4-yl)methanone | Structure | Larger cyclic structure; potentially enhanced lipophilicity. |

| 3-Methylpyridin-4-ylmethanone | Structure | Lacks cyclobutyl group; simpler structure may lead to different biological activity. |

This table illustrates how structural variations can influence the biological efficacy of similar compounds.

Potential as a Drug Candidate

The compound's structural characteristics make it a promising candidate for drug development, particularly in targeting pathogens like Mycobacterium tuberculosis. The ongoing research into its structure-activity relationship (SAR) aims to optimize its pharmacological properties while minimizing toxicity .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. Researchers have explored its utility in synthesizing novel derivatives that could enhance antimicrobial activity or other therapeutic effects.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the cyclobutyl ring .

- Introduction of the 3-methylpyridine moiety .

- Functionalization at the methanone position .

These synthetic pathways are crucial for developing analogs with improved biological activity and physicochemical properties.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

- A study conducted by researchers at Solapur University synthesized novel derivatives and evaluated their antimicrobial activities against various bacterial strains, demonstrating the compound's potential as an antimicrobial agent .

- Another investigation focused on the compound's role in inhibiting Mycobacterium tuberculosis, where it was identified among a library of compounds showing promising anti-tubercular activity .

Mechanism of Action

The mechanism of action of Cyclobutyl(3-methylpyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- Cyclobutyl(4-methylpyridin-3-yl)methanone

- Cyclobutyl(2-methylpyridin-4-yl)methanone

- Cyclobutyl(3-ethylpyridin-4-yl)methanone

Uniqueness

Cyclobutyl(3-methylpyridin-4-yl)methanone is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its unique properties and applications .

Biological Activity

Cyclobutyl(3-methylpyridin-4-yl)methanone is a synthetic organic compound characterized by a cyclobutyl group attached to a methanone moiety, further substituted with a 3-methylpyridine ring. This unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. Research into its biological activity is still in the early stages, but preliminary findings suggest promising properties, particularly in antimicrobial and possibly anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{13}N_{1}O_{1}, indicating that it contains a cyclobutyl group, which may influence its reactivity and interaction with biological targets. The presence of the pyridine ring is significant as it may enhance the compound's bioactivity through interactions with enzymes or receptors.

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{13}N_{1}O_{1} |

| Molecular Weight | 199.24 g/mol |

| Structure | Structure |

Antimicrobial Activity

Emerging studies indicate that this compound exhibits antimicrobial properties , particularly against certain bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways, although specific pathways remain to be elucidated.

Preliminary findings from screening assays suggest that the compound shows significant activity against Mycobacterium tuberculosis, a major pathogen responsible for tuberculosis. The compound's activity was evaluated alongside a diverse chemical library, identifying it as a potential lead for further development against this pathogen .

Case Studies and Research Findings

Several case studies highlight the potential of compounds related to this compound:

-

Antitubercular Activity :

- A high-throughput phenotypic screening identified several compounds with significant activity against M. tuberculosis. Among them, derivatives similar to this compound showed promising MIC values (minimum inhibitory concentration) ranging from 6.3 to 23 µM, indicating their potential as antitubercular agents .

- Inhibition of Tubulin Polymerization :

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

cyclobutyl-(3-methylpyridin-4-yl)methanone |

InChI |

InChI=1S/C11H13NO/c1-8-7-12-6-5-10(8)11(13)9-3-2-4-9/h5-7,9H,2-4H2,1H3 |

InChI Key |

XVJFIWLPZJYQDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)C2CCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.